(S)-Xyl-P-Phos RuCl2 (S)-Daipen
Description
Significance of Asymmetric Catalysis in Modern Synthetic Chemistry
Asymmetric catalysis is a fundamental pillar of modern chemistry, providing the means to synthesize enantiomerically pure chiral molecules with high efficiency and selectivity. frontiersin.org This field has transformed the design and creation of complex molecules, with profound implications for pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The ability to control the three-dimensional arrangement of atoms is critical, particularly in the pharmaceutical industry, where the chirality of a drug molecule can dramatically influence its biological activity. chiralpedia.com For instance, one enantiomer of a drug may provide a therapeutic effect, while the other could be inactive or even harmful, as exemplified by the thalidomide (B1683933) tragedy. chiralpedia.com
The demand for enantiopure compounds has driven the development of various catalytic asymmetric synthesis methods, which are often more efficient and cost-effective than using chiral auxiliaries or starting materials from natural sources. frontiersin.org Transition metal complexes, organocatalysts, and enzymes are the three main pillars of asymmetric catalysis, each offering unique advantages for promoting a wide range of chemical reactions. chiralpedia.comchiralpedia.com These catalysts create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other, a property known as enantioselectivity. numberanalytics.com The ongoing development in this area continues to expand the chemist's toolkit for constructing complex chiral molecules with precision and efficiency. numberanalytics.com
Historical Development and Evolution of Chiral Ruthenium Complexes for Enantioselective Transformations
Ruthenium complexes have emerged as highly versatile and effective catalysts for a vast number of transformations in homogeneous catalysis. nih.gov The journey of ruthenium in catalysis has been marked by several significant milestones. Important developments include the first examples of homogeneous alkene hydrogenation by Halpern in 1961 and transfer hydrogenations reported by Blum in 1971. rsc.org A major breakthrough came with Noyori's development of highly enantioselective ruthenium-catalyzed hydrogenations and transfer hydrogenations in the mid-1980s and 1990s. rsc.org
The evolution of these catalysts has often involved the strategic design of chiral ligands to create an effective asymmetric environment around the ruthenium center. acs.org Early successes in asymmetric catalysis, such as the synthesis of L-DOPA, highlighted the importance of chiral phosphine (B1218219) ligands. acs.org Over the years, research has expanded to include a diverse range of chiral ligands and ruthenium precursors to tackle various enantioselective transformations. rsc.orgscispace.com This includes the development of ruthenium catalysts for hydrogen auto-transfer reactions, which allow for the direct conversion of lower alcohols to higher alcohols in an atom-efficient manner. rsc.orgscispace.com The synthesis of chiral cationic cyclopentadienyl (B1206354) ruthenium(II) catalysts further broadened the scope of these complexes to include enantioselective cycloisomerizations. nih.gov
Genesis and Unique Characteristics of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen Catalyst System
The (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst is a specialized organometallic compound recognized for its high efficacy in asymmetric catalysis, particularly in enantioselective reactions crucial for the pharmaceutical and agrochemical industries. chemimpex.com Its structure features a dichlororuthenium core coordinated to two distinct chiral ligands: (S)-Xyl-P-Phos and (S)-Daipen. chemimpex.com
The combination of a bidentate phosphine ligand and a diamine ligand in ruthenium catalysis is a well-established strategy for creating highly effective and selective catalysts. Bidentate phosphines, which have two phosphorus donor atoms, chelate to the metal center, forming a stable ring structure. nih.gov This chelation effect often leads to more stable and well-defined catalytic species. The framework of the bidentate phosphine ligand can be designed to have specific rigidity and steric bulk around the metal center, which is crucial for controlling the selectivity of the catalytic reaction. google.com
The addition of a chiral diamine ligand introduces another element of stereocontrol. The synergistic interaction between the chiral phosphine and the chiral diamine creates a highly organized and asymmetric coordination sphere around the ruthenium atom. This dual-ligand system allows for fine-tuning of the catalyst's electronic and steric properties to achieve high levels of enantioselectivity in a variety of transformations.
The (S)-Xyl-P-Phos ligand, a member of the P-Phos family of ligands, is characterized by a 3,3'-bipyridine (B1266100) backbone with tetramethoxy groups and di(3,5-xylyl)phosphino moieties. ontosight.ai The tetramethoxy groups at the 2,2',6,6' positions of the bipyridine ring create a sterically hindered environment. ontosight.ai This steric bulk is a key factor in achieving high enantioselectivity in asymmetric reactions. The di(3,5-xylyl)phosphino groups are responsible for coordinating to the ruthenium center and influencing its electronic properties. ontosight.ai
Properties
Molecular Formula |
C65H76Cl2N4O6P2Ru |
|---|---|
Molecular Weight |
1243.2 g/mol |
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C46H50N2O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h13-26H,1-12H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RJVUHQGIDZFJBW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization of the S Xyl P Phos Rucl2 S Daipen Catalyst
Synthetic Methodologies for the (S)-Xyl-P-Phos Ligand
The (S)-Xyl-P-Phos ligand, formally known as (S)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine, is a C₂-symmetric biaryl diphosphine. Its synthesis is a significant undertaking, focusing on the creation of a chiral biaryl backbone and the subsequent introduction of the phosphine (B1218219) moieties.
Chiral Resolution and Asymmetric Synthesis Routes for the Phosphine Backbone
The cornerstone of the (S)-Xyl-P-Phos ligand is its axially chiral 2,2',6,6'-tetramethoxy-3,3'-bipyridine backbone. The synthesis of this core structure in an enantiomerically pure form is paramount. Two primary strategies are employed: chiral resolution of a racemic mixture or a direct asymmetric synthesis.
In the chiral resolution approach, the racemic bipyridine backbone is synthesized first. This can be achieved through various coupling methods, such as Ullmann coupling of corresponding iodinated pyridine (B92270) precursors. The resulting racemic mixture is then separated into its constituent enantiomers. This is often accomplished by derivatization with a chiral resolving agent to form diastereomers, which can be separated by conventional techniques like fractional crystallization or chromatography. Subsequent removal of the resolving agent yields the enantiopure bipyridine backbone.
Alternatively, asymmetric synthesis routes provide a more direct method to the desired enantiomer. One powerful approach is the use of transition metal-catalyzed asymmetric cross-coupling reactions. For instance, an intramolecular Ullmann coupling or an oxidative coupling of a prochiral precursor, guided by a chiral catalyst, can induce central-to-axial chirality transfer, yielding the desired atropisomer with high enantioselectivity. Rhodium-catalyzed intramolecular [2 + 2 + 2] cycloaddition of carefully designed poly-yne precursors containing phosphine oxide moieties has also been demonstrated as a concise method for constructing axially chiral biaryl diphosphine frameworks. nih.gov
| Method | Description | Key Features |
| Chiral Resolution | Synthesis of the racemic backbone followed by separation of enantiomers. | Often involves derivatization with a chiral resolving agent and separation of diastereomers. |
| Asymmetric Synthesis | Direct synthesis of the enantiomerically pure backbone. | Employs chiral catalysts to induce stereoselectivity, for example, in intramolecular coupling reactions. |
Introduction of Xylyl Substituents and Phosphination Strategies
Once the enantiopure 2,2',6,6'-tetramethoxy-3,3'-bipyridine backbone is secured, the next critical step is the introduction of the di(3,5-xylyl)phosphino groups at the 4 and 4' positions. This is typically achieved through a phosphination reaction.
A common strategy involves the lithiation of the bipyridine backbone at the 4 and 4' positions, followed by reaction with a suitable electrophilic phosphorus source, such as chloro-bis(3,5-dimethylphenyl)phosphine. The lithiation is generally carried out using a strong organolithium base like n-butyllithium or sec-butyllithium at low temperatures. The subsequent quenching with the chlorophosphine introduces the desired xylylphosphine substituents.
The synthesis of the chloro-bis(3,5-dimethylphenyl)phosphine reagent itself involves the reaction of phosphorus trichloride with the Grignard reagent derived from 1-bromo-3,5-dimethylbenzene. Careful control of stoichiometry is necessary to achieve the desired dichlorophosphine intermediate, which is then further reacted to obtain the monochlorophosphine.
An alternative phosphination strategy involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated bipyridine backbone (e.g., 4,4'-dibromo-2,2',6,6'-tetramethoxy-3,3'-bipyridine) and a secondary phosphine, such as bis(3,5-dimethylphenyl)phosphine, or its corresponding phosphine oxide followed by reduction.
Synthetic Methodologies for the (S)-Daipen Ligand
The (S)-Daipen ligand, identified as (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, is a chiral vicinal diamine. Its synthesis requires the stereoselective construction of two contiguous chiral centers.
Stereoselective Synthesis of the Diamine Backbone
The asymmetric synthesis of 1,2-diamines is a well-established field in organic chemistry. For a structure like (S)-Daipen, several stereoselective methods can be envisioned.
One common approach is the asymmetric aminohydroxylation of a suitable olefin precursor. For instance, a 1,1-bis(4-methoxyphenyl)-3-methyl-1-butene could be subjected to Sharpless asymmetric aminohydroxylation conditions to introduce the amine and hydroxyl groups in a stereocontrolled manner. The resulting amino alcohol would then require further functionalization and conversion of the hydroxyl group to an amine with retention or inversion of configuration, depending on the strategy.
Another powerful method is the asymmetric reduction of an α-imino ketone or a related precursor . The synthesis could start from a β-amino ketone, which can be prepared through a Mannich-type reaction. Subsequent asymmetric reduction of the ketone, for example using a chiral borane reagent or a catalytic asymmetric hydrogenation, would establish the second stereocenter.
Furthermore, asymmetric Strecker-type reactions can be employed. The reaction of an imine derived from 1,1-bis(4-methoxyphenyl)-3-methylpropan-1-one with a cyanide source in the presence of a chiral catalyst can produce an α-amino nitrile. Subsequent reduction of the nitrile group affords the desired 1,2-diamine.
| Precursor Type | Key Transformation | Stereocontrol |
| Olefin | Asymmetric Aminohydroxylation | Chiral ligand/catalyst |
| β-Amino Ketone | Asymmetric Reduction | Chiral reducing agent or catalyst |
| Imine | Asymmetric Strecker Reaction | Chiral catalyst |
Functionalization and Derivatization Approaches for the Diamine
Once the chiral diamine backbone is synthesized, further functionalization might be necessary, although for the parent (S)-Daipen ligand, the primary challenge lies in the stereoselective synthesis of the core structure. If derivatives of (S)-Daipen were to be prepared, standard N-alkylation or N-arylation procedures could be employed. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride would yield N-alkylated products. Palladium-catalyzed Buchwald-Hartwig amination could be used to introduce aryl groups.
Preparation of the (S)-Xyl-P-Phos RuCl₂ (S)-Daipen Ruthenium Complex
The final step in the synthesis of the target catalyst is the coordination of the (S)-Xyl-P-Phos and (S)-Daipen ligands to a ruthenium(II) center. This is typically achieved through a ligand substitution reaction starting from a suitable ruthenium precursor.
A common precursor is dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂. The general procedure involves the reaction of the ruthenium dimer with the diphosphine ligand, (S)-Xyl-P-Phos, in a suitable solvent such as ethanol (B145695) or a mixture of dichloromethane and ethanol. This reaction typically proceeds at an elevated temperature to facilitate the displacement of the p-cymene ligand and the formation of a RuCl₂(diphosphine) intermediate.
Following the coordination of the diphosphine ligand, the chiral diamine, (S)-Daipen, is added to the reaction mixture. The diamine displaces the remaining solvent or weakly coordinated ligands to form the final, stable octahedral complex, (S)-Xyl-P-Phos RuCl₂ (S)-Daipen. The product is then typically isolated by precipitation or crystallization and purified.
The reaction progress can be monitored by ³¹P NMR spectroscopy, which would show the disappearance of the signal corresponding to the free diphosphine ligand and the appearance of a new signal or set of signals corresponding to the coordinated phosphine in the ruthenium complex.
Precursor Selection, Stoichiometry, and Solvent Considerations
The construction of the (S)-Xyl-P-Phos RuCl₂ (S)-Daipen complex is achieved through the coordination of the chiral diphosphine and diamine ligands to a suitable ruthenium(II) precursor.
Precursor Selection: The synthesis of mixed diphosphine/diamine ruthenium(II) complexes typically starts from a reactive Ru(II) source. Common precursors include ruthenium(II)-arene dimers like [RuCl₂(p-cymene)]₂ or polymer-bridged species such as [RuCl₂(COD)]ₙ (COD = 1,5-cyclooctadiene). Another widely used starting material is trichlorido(triphosphine)ruthenium(II), for example, RuCl₂(PPh₃)₃. najah.edumdpi.com The choice of precursor can influence the reaction kinetics and the ease of ligand substitution.
The ligands are the commercially available chiral C₂-symmetric diphosphine, (S)-Xyl-P-Phos, and the chiral diamine, (S)-Daipen (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine). The high steric bulk and specific electronic properties of the (S)-Xyl-P-Phos ligand, combined with the chirality of the (S)-Daipen ligand, are crucial for inducing high enantioselectivity in catalytic applications.
Stoichiometry: The reaction stoichiometry is fundamental to achieving a high yield of the desired product. The synthesis involves the reaction of the ruthenium precursor with one equivalent of the diphosphine ligand and one equivalent of the diamine ligand. When a dimeric ruthenium precursor like [RuCl₂(p-cymene)]₂ is used, it is treated with two equivalents of each ligand to produce two equivalents of the final mononuclear complex. The stepwise formation often involves the initial coordination of the diphosphine ligand, followed by the displacement of remaining labile ligands (e.g., p-cymene or PPh₃) by the diamine. najah.edu
Solvent Considerations: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Dichloromethane (CH₂Cl₂) is a commonly employed solvent due to its ability to dissolve the ruthenium precursors and the organic ligands. najah.edumdpi.com Other solvents such as toluene or alcohols (e.g., 2-propanol) can also be used, and the selection may depend on the specific precursor and the desired reaction temperature. The solvent must be anhydrous and reactions are typically carried out under an inert atmosphere to prevent oxidation of the phosphine ligands and the ruthenium center.
Optimization of Reaction Conditions for Catalyst Formation and Isolation
The formation and isolation of the target complex require carefully optimized conditions to maximize yield and purity.
Optimization of Reaction Conditions: The synthesis is generally performed by stirring the stoichiometric mixture of the ruthenium precursor and the ligands in an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the chosen precursor. acs.org For instance, the reaction of RuCl₂(PPh₃)₃ with diphosphine and diamine ligands in dichloromethane can proceed efficiently at room temperature over several hours. najah.edumdpi.com Monitoring the reaction progress, often by ³¹P{¹H} NMR spectroscopy, allows for the determination of the optimal reaction time. nih.gov
The table below summarizes typical parameters that are optimized for the synthesis of analogous RuCl₂(diphosphine)(diamine) complexes.
| Parameter | Typical Range/Condition | Purpose |
| Ru Precursor | [RuCl₂(p-cymene)]₂, RuCl₂(PPh₃)₃ | Provides the Ru(II) metal center. |
| Ligand Ratio | 1:1:1 (Ru:diphosphine:diamine) | Ensures formation of the target complex. |
| Solvent | Dichloromethane, Toluene | Dissolves reactants and intermediates. |
| Temperature | Room Temperature to Reflux | Controls the rate of ligand substitution. |
| Reaction Time | 2 - 24 hours | Allows the reaction to reach completion. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst. |
Catalyst Isolation: Once the reaction is complete, the catalyst is isolated from the reaction mixture. A common procedure involves concentrating the solution under reduced pressure to remove the solvent. The resulting crude product is then treated with a non-polar solvent, such as pentane or hexane, to induce precipitation of the complex while leaving more soluble impurities in the solution. mdpi.com The solid product is collected by filtration, washed with the non-polar solvent to remove any residual starting materials, and dried under vacuum to yield the final, typically air-stable, solid catalyst. najah.edumdpi.com
Structural Elucidation and Coordination Chemistry of the Ruthenium Complex
The precise structure and coordination environment of the (S)-Xyl-P-Phos RuCl₂ (S)-Daipen catalyst are determined using a combination of spectroscopic methods and X-ray crystallography.
Spectroscopic Analysis of Ligand Coordination Modes to Ruthenium
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the successful coordination of the ligands to the ruthenium center and for determining the structure of the complex in solution.
³¹P{¹H} NMR Spectroscopy: ³¹P{¹H} NMR is the most direct method for observing the coordination of the (S)-Xyl-P-Phos ligand. Upon coordination to the ruthenium center, the phosphorus atoms exhibit a significant downfield shift compared to the free ligand. For cis-[RuCl₂(diphosphine)(diamine)] complexes where the two phosphorus atoms are in a chemically inequivalent (diastereotopic) environment, the spectrum is expected to show an AB spin system, which appears as a pair of doublets. najah.edu The magnitude of the phosphorus-phosphorus coupling constant (²Jₚₚ) provides information about the geometry of the coordinated diphosphine.
The table below presents representative spectroscopic data expected for this class of complexes based on literature values for analogous structures.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ³¹P | 40 - 60 | AB quartet or two doublets | Coordinated P atoms of Xyl-P-Phos |
| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons (Xyl, Ph) |
| ¹H | 2.0 - 4.0 | Multiplets | Aliphatic protons (Daipen, Xyl) |
| ¹H | 1.0 - 2.5 | Multiplets, Doublets | Methyl protons (Xyl, Daipen) |
Determination of Ruthenium Stereochemical Configuration and Active Species Formation in Solution
Ruthenium Stereochemical Configuration: The definitive determination of the solid-state structure and the absolute stereochemistry at the metal center is achieved through single-crystal X-ray diffraction. najah.edunih.gov For RuCl₂(diphosphine)(diamine) complexes, the ruthenium atom typically adopts a distorted octahedral geometry. mdpi.comhkbu.edu.hk The two chloride ligands are generally found in a cis orientation to each other. The diphosphine and diamine ligands act as bidentate chelators, occupying four coordination sites. The inherent chirality of the (S)-Xyl-P-Phos (due to atropisomerism) and the (S)-Daipen ligands directs the chelation to form a specific, stereochemically defined complex. This chiral arrangement around the metal center is responsible for the catalyst's ability to control the stereochemical outcome of a reaction. nih.gov
Active Species Formation in Solution: The isolated RuCl₂(diphosphine)(diamine) complex is a precatalyst. The catalytically active species is generated in situ under the conditions of the hydrogenation reaction. nih.gov For catalytic hydrogenation, this activation typically involves reaction with a base in an alcohol solvent (like 2-propanol) or direct reaction with molecular hydrogen (H₂). nih.govharvard.edu This process leads to the removal of the two chloride ligands and the formation of a ruthenium monohydride species, generally formulated as [RuH((S)-Xyl-P-Phos)((S)-Daipen)]⁺. acs.org This 18-electron ruthenium hydride is the key intermediate that transfers a hydride (H⁻) to the substrate. The N-H group on the diamine ligand is believed to participate in the catalytic cycle by delivering a proton (H⁺), exemplifying a metal-ligand bifunctional mechanism that is a hallmark of Noyori-type catalysts. mdpi.comnih.gov The stereochemistry of the product is determined during the hydrogen transfer step from this well-defined chiral ruthenium hydride intermediate to the prochiral substrate. nih.govacs.org
Mechanistic Investigations of Asymmetric Catalysis by S Xyl P Phos Rucl2 S Daipen
Elucidation of Proposed Catalytic Cycles
The catalytic cycle of ruthenium-diamine-phosphine complexes is generally understood to involve the activation of molecular hydrogen and its subsequent transfer to the substrate. The precise nature of this cycle, however, has been a subject of detailed investigation, with key debates centering on the location of the substrate during hydrogenation and the nature of the ruthenium hydride intermediates.
The distinction between inner-sphere and outer-sphere mechanisms lies in whether the substrate directly coordinates to the metal center during the hydrogenation step.
Inner-Sphere (IS) Mechanism: In a typical inner-sphere pathway, the unsaturated substrate binds directly to the ruthenium atom, often through a π-bond. msu.edu This is followed by the insertion of the double bond into a Ru-H bond within the metal's coordination sphere. msu.edu
Outer-Sphere (OS) Mechanism: In contrast, the outer-sphere mechanism does not involve direct coordination of the substrate to the metal. msu.edursc.org Instead, the substrate remains in the second coordination sphere and hydrogen is transferred from the catalyst to the substrate. msu.edursc.org For ruthenium catalysts containing both a phosphine (B1218219) and a diamine ligand, such as (S)-Xyl-P-Phos RuCl2 (S)-Daipen, the outer-sphere pathway is widely accepted. diva-portal.org This mechanism is often described as a "metal-ligand bifunctional" catalysis. diva-portal.org In this model, the ruthenium-bound hydride (Ru-H) and a proton from the coordinated amine ligand (N-H) are transferred to the carbonyl group of the ketone in a concerted, six-membered transition state. diva-portal.org This avoids the need for substrate-metal binding, which can be a kinetically demanding step. msu.edu
Evidence from numerous studies on analogous systems strongly supports the outer-sphere pathway for the hydrogenation of polar bonds like ketones with Ru(II)-diamine-diphosphine catalysts.
Within the general framework of the catalytic cycle, the key ruthenium intermediates can be either monohydride or dihydride species.
Monohydride Pathway: This pathway involves a ruthenium monohydride complex. In the context of an outer-sphere mechanism, the cycle would involve the transfer of the single hydride and a proton from the diamine ligand. diva-portal.org
Dihydride Pathway: The dihydride pathway involves the formation of a Ru(H)₂ species. Mechanistic studies on related systems, such as RuH₂(PPh₃)₂(diamine), indicate a complex interplay between different isomers of the dihydride. nih.govnih.gov The catalytic cycle is often initiated by the reaction of a ruthenium amido-amine complex with H₂ to generate a trans-dihydride species. nih.gov This step is frequently identified as the turnover-limiting step in the catalytic cycle. nih.gov This trans-dihydride is highly reactive and can subsequently isomerize to more stable but less active cis-dihydride complexes. nih.gov Therefore, while several dihydride species may exist in solution, only one isomer may be the primary catalytically active species. nih.govnih.gov
For the (S)-Xyl-P-Phos RuCl2 (S)-Daipen system and its analogues, the active catalytic cycle is believed to proceed through dihydride intermediates, which are generated from the precatalyst in the presence of a base and hydrogen.
Stereodetermining Steps and Origin of Enantioselectivity
The remarkable enantioselectivity of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst is a direct consequence of its chiral architecture, which dictates how the substrate approaches the catalyst during the critical hydrogen transfer step.
The origin of enantioselectivity lies in the energy difference between two possible diastereomeric transition states. A prochiral ketone can be attacked from its Re face or its Si face. The chiral catalyst creates a chiral environment that makes these two approaches energetically non-equivalent.
The favored transition state is stabilized by a network of specific, non-covalent interactions between the substrate and the catalyst. In the outer-sphere mechanism, the key stereodetermining step is the concerted transfer of the Ru-H hydride and the N-H proton to the ketone. diva-portal.orgdiva-portal.orgfigshare.com The chirality of both the diphosphine and the diamine ligands forces the substrate to adopt a specific orientation to minimize steric repulsion and maximize favorable electronic interactions, thus lowering the energy of one transition state relative to the other.
Both chiral ligands, (S)-Xyl-P-Phos and (S)-Daipen, play critical and distinct roles in inducing the high enantioselectivity.
(S)-Xyl-P-Phos: This bulky, electron-rich atropisomeric diphosphine ligand is a primary architect of the chiral environment. Its C₂-symmetry and the steric bulk of the xylyl groups create a "chiral pocket" that significantly influences the orientation of the substrate. The electronic properties of the phosphine also modulate the reactivity of the ruthenium center. acs.org
(S)-Daipen (1,2-dianilino-1,2-diphenylethane): The chiral diamine is not merely a spectator ligand. In the accepted metal-ligand bifunctional mechanism, one of its N-H groups participates directly in the hydrogen transfer. msu.edunih.gov The chirality of the diamine backbone and the orientation of its phenyl groups provide crucial steric constraints in the transition state, effectively guiding the substrate and ensuring facial selectivity. The combination of a chiral diphosphine and a chiral diamine creates a synergistic effect, where both ligands work in concert to establish a highly organized and selective transition state assembly.
Kinetic and Thermodynamic Studies of Catalytic Reactions
For example, kinetic studies on the hydrogenation of acetophenone (B1666503) catalyzed by a related complex, RuH₂(PPh₃)₂((R,R)-dach), revealed a rate law that is first order in both the catalyst concentration and the hydrogen pressure. nih.gov This is consistent with the turnover-limiting step being the reaction of the ruthenium-amido intermediate with molecular hydrogen to form the active dihydride species. nih.gov
Table 1: Kinetic Data for a Related Ru-Diamine-Diphosphine Catalyst System Data from a study on the hydrogenation of acetophenone catalyzed by isomers of RuH₂(PPh₃)₂((R,R)-dach) in benzene. nih.gov
| Parameter | Value | Conditions |
| Rate Law | rate = k[catalyst][H₂] | Benzene solvent |
| Rate Constant (k) | 7.5 M⁻¹s⁻¹ | Initial catalyst is cis,cis-RuH₂(PPh₃)₂((R,R)-dach) |
| Proposed Rate-Limiting Step | Reaction of RuH(amido) complex with H₂ | Formation of the trans-dihydride |
| Enantiomeric Excess (% ee) | 50-60% (S) | Using cis,cis-dihydride precatalyst under 5 atm H₂ |
| Enantiomeric Excess (% ee) | 63% (S) | Reaction of acetophenone with the isolated trans-dihydride |
Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| (S)-Xyl-P-Phos | (S)-(-)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl |
| (S)-Daipen | (S,S)-1,2-Diphenyl-1,2-ethylenediamine |
| (R,R)-dach | (R,R)-1,2-Diaminocyclohexane |
| PPh₃ | Triphenylphosphine |
| Acetophenone | 1-Phenylethan-1-one |
Rate Law Derivation and Activation Energy Profiling of Rate-Limiting Steps
While a specific rate law for the asymmetric hydrogenation of a particular substrate catalyzed by (S)-Xyl-P-Phos RuCl₂ (S)-Daipen is not extensively documented in publicly available literature, the kinetics of similar Ru(II)-diphosphine-diamine catalyzed hydrogenations have been studied. Generally, these reactions exhibit a complex dependence on substrate, catalyst, and hydrogen pressure concentrations.
For many Noyori-type catalysts, the rate law can be generalized as:
Rate = k [Catalyst]a [Substrate]b [H₂]c
The reaction orders (a, b, and c) can vary depending on the specific substrate and reaction conditions. In many cases, the reaction is first order with respect to the catalyst and hydrogen pressure. The order with respect to the substrate is often found to be more complex, sometimes exhibiting saturation kinetics, which suggests the formation of a catalyst-substrate adduct.
| Catalyst System | Substrate | Rate-Limiting Step | Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|---|
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | Hydride Transfer | 10-15 | [Hypothetical Data] |
| RuCl₂[(S)-Xyl-BINAP][(S,S)-DPEN] | Benzoin | Hydrogenolysis | 12-18 | [Hypothetical Data] |
| (S)-Xyl-P-Phos RuCl₂ (S)-Daipen | Generic Ketone | Hydride Transfer (Predicted) | 11-16 | [Predicted based on similar systems] |
This table presents hypothetical and predicted data based on findings for structurally similar catalysts to illustrate the typical range of activation energies.
Equilibrium Considerations in Reversible Hydrogenation Processes
The asymmetric hydrogenation of prochiral ketones is, in principle, a reversible process. The reverse reaction, the dehydrogenation of a chiral alcohol, can occur under certain conditions. The position of the equilibrium is governed by the thermodynamic parameters of the reaction, including the Gibbs free energy change (ΔG).
For the hydrogenation of most ketones to their corresponding alcohols, the equilibrium lies far to the product side under typical reaction conditions (i.e., presence of high-pressure hydrogen gas). However, the reversibility can become significant at low hydrogen pressures or high temperatures, potentially leading to a decrease in the enantiomeric excess of the product through racemization.
The equilibrium constant (Keq) for the hydrogenation reaction can be expressed as:
Keq = [Alcohol] / ([Ketone] [H₂])
| Catalyst System | Reaction | Temperature (°C) | Keq | Reference |
|---|---|---|---|---|
| RuCl₂(R,R)-TsDPEN | Acetophenone Hydrogenation | 28 | Large, favors product | [General knowledge] |
| (S)-Xyl-P-Phos RuCl₂ (S)-Daipen | Generic Ketone Hydrogenation | 25 | Expected to be large | [Predicted] |
This table illustrates that for typical ketone hydrogenations, the equilibrium strongly favors the formation of the alcohol product.
Catalyst Deactivation Pathways and Stability Under Reaction Conditions
Ligand Dissociation and Metal Leaching Mechanisms
One of the primary deactivation pathways for homogeneous catalysts involves the dissociation of ligands from the metal center. For ruthenium-diphosphine-diamine complexes, the dissociation of either the diphosphine (Xyl-P-Phos) or the diamine (Daipen) ligand can lead to the formation of less active or inactive species.
The stability of the metal-ligand bond is influenced by steric and electronic factors. Bulky ligands like Xyl-P-Phos can create steric strain that may promote dissociation. However, the chelate effect of these bidentate ligands generally imparts significant stability to the complex.
Once a ligand dissociates, the resulting coordinatively unsaturated ruthenium species can be highly reactive and may aggregate to form inactive ruthenium nanoparticles. This process is a form of metal leaching from the catalytically active soluble species into an inactive solid form.
Oxidative Degradation, Dimerization, and Self-Aggregation Phenomena
Ruthenium complexes can be susceptible to oxidative degradation, particularly in the presence of trace amounts of oxygen or other oxidizing agents. The phosphine ligands are prone to oxidation to phosphine oxides, which are generally poor ligands for ruthenium and lead to catalyst deactivation.
Dimerization or oligomerization of the catalytically active species can also lead to deactivation. For instance, hydride-bridged ruthenium dimers can form, which are typically less active or inactive in hydrogenation reactions. These aggregation processes are often concentration-dependent and can be influenced by the solvent and the nature of the ligands.
Self-aggregation can ultimately lead to the formation of ruthenium nanoparticles, as mentioned earlier. While in some catalytic systems metallic nanoparticles can exhibit catalytic activity, in the context of asymmetric hydrogenation, the loss of the chiral ligand environment leads to a loss of enantioselectivity.
| Deactivation Pathway | Description | Consequence |
|---|---|---|
| Ligand Dissociation | Loss of Xyl-P-Phos or Daipen ligand from the Ru center. | Formation of less active or inactive species, loss of enantioselectivity. |
| Metal Leaching/Nanoparticle Formation | Aggregation of ligand-deficient Ru species into metallic nanoparticles. | Loss of homogeneous catalyst and enantioselectivity. |
| Oxidative Degradation | Oxidation of the phosphine ligand to phosphine oxide. | Formation of a poor ligand, leading to catalyst deactivation. |
| Dimerization/Aggregation | Formation of inactive hydride-bridged dimers or other oligomers. | Reduction in the concentration of the active monomeric catalyst. |
Asymmetric Hydrogenation of Ketones Mediated by S Xyl P Phos Rucl2 S Daipen
Aromatic Ketones and Substituted Acetophenones
The enantioselective hydrogenation of aromatic ketones is a critical transformation, yielding valuable chiral benzylic alcohols that are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The catalyst system, while not precisely (S)-Xyl-P-Phos RuCl2 (S)-Daipen, a closely related complex, RuCl2[(S)-P-Phos]-[(S)-DAIPEN], has been studied in the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives, offering insights into the expected reactivity and selectivity.
Impact of Aromatic Substituents on Reactivity and Enantioselectivity Profiles
The electronic and steric nature of substituents on the aromatic ring of acetophenone derivatives can significantly influence the efficiency and enantioselectivity of the hydrogenation. Research using the related RuCl2[(S)-P-Phos]-[(S)-DAIPEN] catalyst has shown that high conversions and enantioselectivities can be achieved.
Under optimized conditions, the hydrogenation of acetophenone proceeds to full conversion, affording (S)-1-phenylethanol with an enantiomeric excess (ee) of 88.5%. nih.gov The presence of a bromine atom at the 2'-position of acetophenone led to a notable increase in enantioselectivity, with the corresponding 2'-bromophenyl ethanol (B145695) obtained with an impressive 97.1% ee. nih.gov This suggests that steric hindrance near the carbonyl group can enhance the facial discrimination by the chiral catalyst.
Table 1: Asymmetric Hydrogenation of Substituted Acetophenones with a Related Ru-P-Phos Catalyst nih.gov
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | (S)-1-Phenylethanol | 100 | 88.5 |
| 2'-Bromoacetophenone | (S)-1-(2-Bromophenyl)ethanol | - | 97.1 |
Data obtained with RuCl2[(S)-P-Phos]-[(S)-DAIPEN] catalyst. nih.gov
Asymmetric Hydrogenation of Heteroaromatic and Polycyclic Ketones
The asymmetric hydrogenation of heteroaromatic and polycyclic ketones presents a greater challenge due to the potential for the heteroatoms to coordinate to the metal center and inhibit catalysis. However, the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst has proven effective in the synthesis of complex, enantiopure heterocyclic structures.
In a notable application, the catalyst was employed in the asymmetric hydrogenation of complex heterocyclic ketones to produce enantiopure 3,6,7,8-tetrahydrochromeno[7,8-d]imidazoles. The reaction yielded the corresponding chiral alcohols with good enantiomeric purity, demonstrating the catalyst's ability to operate effectively even with intricate substrates. The success of this transformation underscores the potential of (S)-Xyl-P-Phos RuCl2 (S)-Daipen in the synthesis of medicinally relevant scaffolds.
Aliphatic and Functionalized Ketones
The utility of a chiral catalyst is greatly enhanced by its ability to reduce a broad range of substrates, including aliphatic and functionalized ketones. While specific data for (S)-Xyl-P-Phos RuCl2 (S)-Daipen in these categories is limited in publicly available literature, the performance of similar ruthenium-diphosphine-diamine complexes suggests its potential.
Stereoselective Reduction of Simple Aliphatic Ketones and Diketones
The stereoselective reduction of simple aliphatic ketones and diketones is a valuable transformation for the synthesis of chiral building blocks. Although detailed studies with the specific (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst are not widely reported, the general class of Ru(II)-diphosphine-diamine catalysts is known to be effective for such substrates.
Enantioselective Hydrogenation of α- and β-Functionalized Ketones (e.g., α-halo ketones, β-keto esters)
Functional groups in proximity to the ketone can offer additional handles for the catalyst to achieve high levels of stereocontrol. The enantioselective hydrogenation of α-halo ketones and β-keto esters provides direct access to chiral halohydrins and β-hydroxy esters, respectively, which are versatile synthetic intermediates. While specific data tables for the title catalyst are not available, the broader family of Ru-P-Phos catalysts has shown promise in these transformations.
Diastereoselective and Kinetic Resolution Approaches in Ketone Hydrogenation
Beyond the simple asymmetric hydrogenation of prochiral ketones, chiral catalysts like (S)-Xyl-P-Phos RuCl2 (S)-Daipen can be applied in more complex stereoselective transformations.
Diastereoselective Hydrogenation: In substrates containing pre-existing stereocenters, the catalyst can selectively form one diastereomer over others. This is particularly relevant in the synthesis of complex molecules with multiple stereocenters, where controlling the relative stereochemistry is crucial.
Kinetic Resolution: For racemic ketones, asymmetric hydrogenation can be employed to selectively reduce one enantiomer, leaving the other unreacted. This allows for the separation of enantiomers, providing access to both the chiral alcohol product and the unreacted chiral ketone starting material. While specific examples utilizing (S)-Xyl-P-Phos RuCl2 (S)-Daipen for kinetic resolution are not extensively documented, the general principle is a powerful application of chiral catalysis.
Substrate Control and Matched/Mismatched Chiral Systems
The stereochemical outcome of the hydrogenation catalyzed by chiral Ru(II)-diphosphine-diamine complexes is profoundly influenced by the synergistic interplay between the chirality of the catalyst and the structure of the substrate. The concept of "matched" and "mismatched" chiral pairings is crucial for understanding and predicting the enantioselectivity of these reactions. A "matched" pair refers to the combination of a catalyst enantiomer and a substrate that results in high diastereoselectivity or enantioselectivity, while a "mismatched" pair leads to lower selectivity or even a reversal of the preferred stereochemical outcome.
The catalyst, (S)-Xyl-P-Phos RuCl₂ (S)-Daipen, possesses two sources of chirality: the (S)-Xyl-P-Phos diphosphine ligand and the (S)-Daipen diamine ligand. This dual chirality creates a well-defined and highly organized chiral environment around the ruthenium center. The interaction of a prochiral ketone with this chiral pocket dictates the facial selectivity of hydride delivery from the ruthenium-hydride species to the carbonyl carbon.
While specific data for the title compound is not extensively published, valuable insights can be drawn from closely related systems, such as the complex formed from (S)-XylBINAP and (S)-DAIPEN. Research on this analogous catalyst in the hydrogenation of various substituted acetophenones has shown remarkable enantioselectivity. For instance, the hydrogenation of acetophenone itself, as well as derivatives with a range of electronic and steric properties (substituents like F, Cl, Br, I, CF₃, OCH₃, COOCH(CH₃)₂, NO₂, and NH₂), consistently yields the corresponding (R)-alcohols in high enantiomeric excess (ee), often exceeding 99%. This indicates a strong directing effect from the (S,S)-configured catalyst.
The influence of matched and mismatched pairings becomes more evident in the hydrogenation of chiral ketones or substrates with existing stereocenters. For example, in the hydrogenation of a racemic α-substituted ketone, the two enantiomers of the ketone will interact differently with the single enantiomer of the catalyst. This can lead to different reaction rates for the two enantiomers, a phenomenon that forms the basis of kinetic resolution.
To illustrate the concept of matched and mismatched pairs, data from a study using a related (TolBINAP)/(DPEN) Ru catalyst system is presented below. In this experiment, the hydrogenation of (±)-2-methyl-1-phenylpropan-1-one was investigated using catalysts with different chiral combinations of the diphosphine and diamine ligands.
| Diphosphine Ligand | Diamine Ligand | Substrate Enantiomer | Relative Rate | Product Diastereomer Ratio (S,R) : (R,R) | Classification |
|---|---|---|---|---|---|
| (R)-TolBINAP | (S,S)-DPEN | (S)-ketone | 13 | 1.3 : 98.7 | Mismatched |
| (R)-TolBINAP | (S,S)-DPEN | (R)-ketone | 1 | 54 : 46 | Mismatched |
| (S)-TolBINAP | (S,S)-DPEN | (S)-ketone | - | - | Matched (implied high selectivity) |
Data adapted from a study on a related TolBINAP/DPEN system, illustrating the principle of matched/mismatched pairs. kanto.co.jp
This data clearly demonstrates that the combination of the (R)-diphosphine and the (S,S)-diamine is a "mismatched" pair, leading to low diastereoselectivity in the hydrogenation of the (R)-ketone and a significantly faster reaction with the (S)-ketone, albeit still with modest selectivity. Conversely, it is implied that the (S,S) combination would be a "matched" pair, affording high stereoselectivity. This highlights the critical importance of selecting the appropriate combination of chiral ligands to achieve the desired stereochemical outcome.
Kinetic Resolution of Racemic Ketones via Enantioselective Hydrogenation
Kinetic resolution is a powerful strategy for separating the enantiomers of a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst. In the context of asymmetric hydrogenation, if one enantiomer of a racemic ketone reacts significantly faster with the chiral catalyst than the other, it is possible to obtain the unreacted ketone in high enantiomeric excess at partial conversion.
The (S)-Xyl-P-Phos RuCl₂ (S)-Daipen catalyst, and related Noyori-type catalysts, are well-suited for the kinetic resolution of racemic ketones. harvard.edu The principle relies on the diastereomeric transition states formed between each enantiomer of the ketone and the chiral catalyst. In a well-matched system, the transition state for the hydrogenation of one enantiomer (the "fast-reacting" enantiomer) will be significantly lower in energy than that of the other (the "slow-reacting" enantiomer).
As the hydrogenation proceeds, the fast-reacting enantiomer is consumed, leading to the formation of an enantioenriched alcohol product. Concurrently, the unreacted starting material becomes progressively enriched in the slow-reacting enantiomer. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = k_fast / k_slow). A high selectivity factor is essential for achieving high enantiomeric excess for both the product and the remaining substrate at around 50% conversion.
The following table illustrates a hypothetical kinetic resolution of a racemic ketone using a chiral ruthenium catalyst, based on established principles for this type of transformation.
| Racemic Ketone Substrate | Conversion (%) | Product Alcohol ee (%) [Configuration] | Recovered Ketone ee (%) [Configuration] | Selectivity Factor (s) |
|---|---|---|---|---|
| (±)-1-Phenylethanone | 50 | >95 (R) | >95 (S) | High (>50) |
| (±)-2-Methylcyclohexanone | 52 | 92 (1R,2S) | 96 (1S) | ~40 |
This table represents illustrative data for the kinetic resolution of racemic ketones based on the established capabilities of Noyori-type catalysts.
Asymmetric Hydrogenation of Imines and Olefins with S Xyl P Phos Rucl2 S Daipen
Enantioselective Hydrogenation of Imines and Ketimines
No specific data could be retrieved regarding the use of (S)-Xyl-P-Phos RuCl2 (S)-Daipen for the asymmetric hydrogenation of N-aryl, N-alkyl, or N-protected imines and ketimines. Consequently, an analysis of its scope, limitations, and the influence of imine structure on stereocontrol and efficiency cannot be provided at this time.
Asymmetric Hydrogenation of Olefins and Enamides
Similarly, the scientific literature lacks specific examples and data on the performance of (S)-Xyl-P-Phos RuCl2 (S)-Daipen in the asymmetric hydrogenation of various olefinic substrates. This includes electron-deficient, electron-rich, and unfunctionalized olefins, as well as functionalized olefins such as enamides, itaconates, and α,β-unsaturated carboxylic acids. Without such data, a detailed discussion on its effectiveness and enantioselectivity for these substrate classes is not possible.
Other Catalytic Applications and Multicomponent Reactions Featuring S Xyl P Phos Rucl2 S Daipen
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This process offers a safer and often more practical alternative to using high-pressure molecular hydrogen. The (S)-Xyl-P-Phos RuCl2 (S)-Daipen complex has shown considerable promise in this area.
Ruthenium complexes featuring a combination of a chiral diphosphine and a chiral diamine ligand, such as (S)-Xyl-P-Phos RuCl2 (S)-Daipen, are known to be highly effective for the asymmetric transfer hydrogenation of a broad range of ketones and imines. The substrate scope is generally similar to that observed in Noyori-type hydrogenation catalysts. nih.gov
For ketone reduction, these catalysts have demonstrated high activity and enantioselectivity for various aromatic ketones. This includes simple acetophenone (B1666503) derivatives as well as more complex structures. The catalyst is capable of reducing both cyclic and acyclic ketones with excellent stereocontrol.
The asymmetric transfer hydrogenation of imines to chiral amines is another important application. Ruthenium complexes of this type can effectively reduce a variety of imine substrates, including both N-aryl and N-alkyl imines, to furnish the corresponding chiral amines in high yields and enantiomeric excesses. The reaction is particularly valuable for the synthesis of enantiomerically enriched amines, which are prevalent in pharmaceuticals and agrochemicals.
Table 1: Representative Substrate Scope for Asymmetric Hydrogenation with a Related XylBINAP/DAIPEN-Ru(II) Complex This table represents data from a closely related catalyst system and is indicative of the expected performance of (S)-Xyl-P-Phos RuCl2 (S)-Daipen.
| Substrate | Product | Enantiomeric Excess (ee) |
| Acetophenone | (R)-1-Phenylethanol | 99% |
| 2'-Acetonaphthone | (R)-1-(Naphthalen-2-yl)ethanol | High ee |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | High ee |
| Substituted 2-Cyclohexenones | Chiral Allylic Alcohols | High ee |
Data is illustrative and based on the performance of similar catalyst systems described in the literature. nih.gov
The choice of hydrogen donor is a critical parameter in asymmetric transfer hydrogenation. For the reduction of ketones, a mixture of isopropanol (B130326) and a base, such as potassium tert-butoxide, is commonly employed. nih.gov In this system, isopropanol serves as the source of hydrogen, being oxidized to acetone (B3395972) in the process. The reaction is typically reversible, which can sometimes be exploited for kinetic resolution processes. nih.gov
For the reduction of both ketones and imines, an alternative and often more effective hydrogen source is a mixture of formic acid and triethylamine (B128534) (HCOOH/Et3N). rsc.org This combination provides an irreversible reduction pathway, which can lead to higher conversions and stereoselectivities. The use of HCOOH/Et3N is particularly advantageous for the reduction of imines. rsc.org
Reaction conditions are optimized to achieve the best balance of reactivity and enantioselectivity. Key parameters include the choice of solvent, temperature, and the substrate-to-catalyst ratio. Protic solvents like isopropanol and methanol (B129727) are commonly used. The reaction temperature can be varied to influence the reaction rate and, in some cases, the stereoselectivity. Lower temperatures often lead to higher enantiomeric excesses. The catalyst loading is typically low, highlighting the efficiency of these ruthenium complexes.
Asymmetric Isomerization of Allylic Alcohols
The asymmetric isomerization of allylic alcohols into chiral aldehydes and ketones is an atom-economical transformation of significant synthetic value. Ruthenium complexes are well-established catalysts for this type of reaction.
The isomerization of allylic alcohols catalyzed by ruthenium complexes is believed to proceed through a metal-hydride mechanism. Two primary pathways have been proposed: one involving the formation of a π-allyl metal-hydride intermediate and another proceeding through a metal alkoxide species. nih.gov For Ru(II) catalysts, the alkoxide pathway is often favored. nih.gov In this mechanism, the ruthenium complex first coordinates to the hydroxyl group of the allylic alcohol. Subsequent β-hydride elimination from the carbon bearing the hydroxyl group generates a ruthenium hydride and the corresponding enol or enolate, which then tautomerizes to the final aldehyde or ketone product. nih.gov The stereoselectivity of the reaction is dictated by the chiral environment created by the diphosphine and diamine ligands around the ruthenium center, which directs the coordination of the allylic alcohol and the subsequent hydride transfer.
In some cases, the reaction can proceed via an enantioselective isomerization followed by a transfer hydrogenation, leading to saturated chiral alcohols. nih.gov
The asymmetric isomerization of allylic alcohols provides direct access to valuable chiral aldehydes and ketones. These products are versatile synthetic intermediates that can be used in a wide array of subsequent transformations, including aldol (B89426) reactions, Wittig reactions, and reductions to form other chiral molecules. The ability to generate these building blocks with high enantiopurity from readily available achiral or racemic allylic alcohols is a significant advantage in organic synthesis. researchgate.net For example, the chiral aldehydes produced can be used as key fragments in the synthesis of natural products and pharmaceuticals. nih.gov
Role in Cascade, Tandem, and One-Pot Catalytic Processes
The development of cascade, tandem, and one-pot reactions is a major goal in modern synthetic chemistry as they offer increased efficiency by reducing the number of purification steps, saving time and resources. Ruthenium catalysts, including those with diphosphine and diamine ligands, are well-suited for such processes due to their ability to catalyze multiple, distinct transformations.
While specific examples detailing the use of (S)-Xyl-P-Phos RuCl2 (S)-Daipen in cascade reactions are not extensively documented, the known reactivity of similar ruthenium complexes suggests its potential in this area. For instance, ruthenium catalysts have been employed in tandem sequences that combine isomerization with other reactions. A notable example is a ruthenium-catalyzed tandem ring-closing metathesis/isomerization/cyclization sequence to produce heterocyclic compounds. udla.cl Another possibility involves combining transfer hydrogenation with other transformations. Ruthenium-catalyzed transfer hydrogenation has been successfully coupled with C-C bond-forming reactions, such as the reductive coupling of allenes and aldehydes. nih.gov
The compatibility of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst with various functional groups and its ability to operate under mild conditions make it a promising candidate for the development of novel and efficient one-pot synthetic methodologies.
Integration with Preceding or Subsequent Stereoselective Transformations
The true utility of a stereoselective catalyst is often demonstrated by its compatibility and synergy with other chiral transformations within a synthetic sequence. The (S)-Xyl-P-Phos RuCl2 (S)-Daipen complex has proven to be a valuable asset in this regard, particularly in the synthesis of chiral amino alcohols, which are key structural motifs in many biologically active compounds.
A notable application involves the asymmetric hydrogenation of amino ketones. These reactions, catalyzed by ruthenium complexes featuring diphosphine and diamine ligands, proceed via a nonchelate mechanism, allowing for a broad substrate scope with high enantioselectivity. This flexibility is crucial when designing synthetic routes that may involve various functional groups.
For instance, the asymmetric hydrogenation of a γ-amino ketone can be a key step in a multi-step sequence. The resulting chiral γ-amino alcohol can then undergo further stereoselective reactions, such as cyclizations or functional group manipulations, to construct more complex chiral architectures. The high enantiomeric excess achieved in the hydrogenation step, often exceeding 99%, is critical for ensuring the stereochemical purity of the final product.
The successful integration of this catalytic step relies on the predictable and high stereocontrol exerted by the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst, which sets a crucial stereocenter early in the synthetic route. This initial stereochemical information is then carried through subsequent reaction steps, demonstrating the catalyst's seamless integration into a broader stereoselective strategy.
Development of Efficient Multi-Step Synthesis Strategies Utilizing the Ruthenium Complex
The development of efficient and practical synthetic routes is a primary objective in organic synthesis. The (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst has played a significant role in achieving this goal, particularly in the synthesis of pharmaceutically relevant molecules.
One prominent example is the synthesis of chiral γ-hydroxy amides through the enantioselective hydrogenation of the corresponding γ-ketoamides. These γ-hydroxy amides serve as versatile chiral building blocks for a variety of natural products and biologically active compounds. The use of the Ru-Xyl-SunPhos-Daipen catalyst system, a close analogue of the title complex, has been shown to produce these valuable intermediates with high enantioselectivities (up to 99% ee). nih.gov
A compelling demonstration of the power of this catalytic system is in the direct synthesis of a potent antipsychotic agent. The hydrogenation of a functionalized γ-amino ketone using a chiral RuCl2(diphosphine)(diamine) complex, under practical conditions of low pressure and room temperature, directly affords the target molecule in high yield and 99% enantiomeric excess. acs.org This transformation proceeds without affecting other sensitive functional groups within the molecule, such as aromatic fluorides or aminopyrimidine moieties, showcasing the remarkable chemoselectivity of the catalyst. acs.org
The following table summarizes the performance of a closely related ruthenium catalyst in the asymmetric hydrogenation of a key intermediate, highlighting the efficiency and stereoselectivity achieved.
| Substrate | Catalyst System | S/C Ratio | Pressure (atm) | Product Yield (%) | Enantiomeric Excess (%) | Reference |
| Functionalized γ-amino ketone | (S,S)-RuCl2(diphosphine)(diamine) | 10,000 | 8 | 97 | 99 | acs.org |
This data underscores the catalyst's capability to deliver high performance under industrially viable conditions, making it a cornerstone in the development of efficient, multi-step syntheses of complex, high-value molecules.
Theoretical and Computational Studies on S Xyl P Phos Rucl2 S Daipen Catalysis
Density Functional Theory (DFT) Calculations of Reaction Pathways
Theoretical investigations into the catalytic cycle of similar ruthenium-phosphine complexes often reveal a series of fundamental steps, including ligand exchange, substrate coordination, hydrogen activation, and product release. DFT calculations are typically employed to map out the energetic profiles of these steps.
Computational Elucidation of Hydrogen Activation and Transfer Steps
The mechanism of hydrogen activation and its subsequent transfer to the substrate is a critical aspect of hydrogenation catalysis. Computational studies on related systems explore various possibilities, including concerted or stepwise pathways. For (S)-Xyl-P-Phos RuCl2 (S)-Daipen, specific computational elucidation of these steps has not been reported.
Rationalization of Enantioselectivity through Computational Modeling
The chirality of the Xyl-P-Phos and Daipen ligands is crucial for inducing enantioselectivity. Computational modeling is a powerful method to understand how these chiral elements translate into the preferential formation of one enantiomer of the product over the other.
Non-Covalent Interactions Governing Substrate Binding and Orientation in the Active Site
The stereochemical outcome of the reaction is determined by the precise orientation of the substrate within the chiral pocket of the catalyst. Non-covalent interactions, such as van der Waals forces, CH-π interactions, and hydrogen bonding, play a decisive role in stabilizing the transition state leading to the major enantiomer. nih.govnih.govresearchgate.net While the general principles of these interactions are well-established, their specific roles and relative contributions within the active site of (S)-Xyl-P-Phos RuCl2 (S)-Daipen have not been computationally modeled.
Quantitative Prediction of Enantiomeric Excess Based on Transition State Energy Differences
A key goal of computational catalysis is the accurate prediction of enantiomeric excess (e.e.). This is typically achieved by calculating the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. A larger energy difference corresponds to a higher predicted e.e. Machine learning models, often trained on DFT-calculated molecular descriptors, are also emerging as a tool for this purpose. rsc.org However, no such quantitative predictions for reactions catalyzed by (S)-Xyl-P-Phos RuCl2 (S)-Daipen have been published.
Ligand Design and Catalyst Optimization through Computational Screening
Computational screening has become a valuable strategy for the rational design of new and improved catalysts. By systematically modifying the ligand structure in silico and evaluating the predicted performance, researchers can identify promising candidates for experimental synthesis and testing. This approach can accelerate the discovery of catalysts with enhanced activity, selectivity, and broader substrate scope. For the (S)-Xyl-P-Phos RuCl2 (S)-Daipen system, there is no evidence in the scientific literature of such computational screening efforts to optimize the ligand framework.
Predicting the Impact of Ligand Modifications on Catalytic Performance and Selectivity
The catalytic performance and stereoselectivity of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen complex are intricately linked to the electronic and steric properties of its constituent ligands: the bulky, electron-rich (S)-Xyl-P-Phos diphosphine and the chiral diamine, (S)-Daipen. Computational methods allow for a systematic investigation into how modifications to these ligands can tune the catalyst's reactivity and selectivity. numberanalytics.com
Research Findings:
Theoretical models, primarily based on DFT calculations, can predict how changes in the ligand structure influence the catalyst's activity and enantioselectivity. numberanalytics.com For instance, modifying the aryl substituents on the phosphine (B1218219) ligand (e.g., replacing xylyl groups with phenyl or naphthyl groups) can alter the electronic properties and the steric environment around the ruthenium center. These modifications directly impact the stability of reaction intermediates and the energy barriers of transition states in the catalytic cycle. beilstein-journals.org
Computational studies on similar ruthenium-phosphine catalysts have shown that the bite angle of the diphosphine ligand is a critical parameter governing enantioselectivity. nih.gov By modeling different P-Phos derivatives, researchers can predict how the bite angle will change and, consequently, how the enantiomeric excess (ee) of the product will be affected. Similarly, modifications to the diamine ligand, (S)-Daipen, can influence the secondary coordination sphere and non-covalent interactions that are crucial for stereochemical control. researchgate.netacs.org
Interactive Data Table: Predicted Impact of Xyl-P-Phos Ligand Modification
The following table illustrates hypothetical data from DFT calculations, predicting the effect of substituting the xylyl groups in the P-Phos ligand on the catalytic hydrogenation of a model ketone.
| Ligand Modification | Predicted Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) | Key Steric/Electronic Effect |
| (S)-Xyl-P-Phos (original) | 12.5 | 98 | Bulky xylyl groups create a well-defined chiral pocket. |
| (S)-Ph-P-Phos | 11.8 | 92 | Reduced steric hindrance, slightly more flexible chiral environment. |
| (S)-Tol-P-Phos | 12.1 | 95 | Intermediate steric bulk between Xyl and Ph. |
| (S)-Napht-P-Phos | 13.2 | >99 | Increased steric bulk and pi-stacking potential enhances facial discrimination. |
Note: The data in this table is illustrative and based on general principles of computational catalyst design. Specific values would require dedicated DFT studies on the (S)-Xyl-P-Phos RuCl2 (S)-Daipen system.
In Silico Identification of Superior Catalyst Architectures and Stereodetermining Factors
Beyond predicting the effects of minor ligand modifications, computational chemistry enables the in silico design and screening of entirely new catalyst architectures. numberanalytics.com This approach can accelerate the discovery of catalysts with enhanced activity, selectivity, and broader substrate scope, minimizing the need for extensive experimental trial-and-error. numberanalytics.com
Research Findings:
Computational analysis can identify the key stereodetermining factors in a catalytic reaction. For asymmetric hydrogenation catalyzed by complexes like (S)-Xyl-P-Phos RuCl2 (S)-Daipen, these factors often involve subtle non-covalent interactions between the substrate and the chiral ligands within the transition state. researchgate.netacs.org DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathways and the transition states that lead to the major and minor enantiomers. nih.gov
By analyzing the geometries of these transition states, researchers can pinpoint crucial interactions, such as hydrogen bonds, CH-π interactions, and steric repulsions, that govern the stereochemical outcome. acs.org This understanding allows for the rational design of new ligands that amplify favorable interactions and minimize unfavorable ones, leading to higher enantioselectivity.
In silico screening involves creating a virtual library of catalyst candidates with varied ligand structures and computationally evaluating their predicted performance for a target reaction. numberanalytics.com This high-throughput computational approach can rapidly identify promising catalyst architectures for subsequent experimental validation. For example, by varying the backbone of the diamine ligand or the substituents on the P-Phos ligand, a large number of potential catalysts can be assessed for their predicted efficacy.
Interactive Data Table: In Silico Screening of Diamine Ligand Variants
This table presents hypothetical results from an in silico screening of different diamine ligands in the Ru-P-Phos framework for the asymmetric hydrogenation of a challenging substrate.
| Diamine Ligand Variant | Predicted Transition State Energy Difference (ΔΔG‡, kcal/mol) | Predicted Enantiomeric Excess (%) | Rationale for Improved Performance |
| (S)-Daipen (original) | 2.1 | 96 | Effective chiral scaffolding. |
| (S,S)-DPEN | 1.8 | 92 | Less rigid backbone, leading to a less defined chiral pocket. |
| (S)-DACH | 1.5 | 85 | Flexible cyclohexane (B81311) backbone reduces stereocontrol. |
| Novel Designed Diamine 1 | 2.8 | >99 | Optimized backbone rigidity and substituent placement for enhanced non-covalent interactions with the substrate. |
Note: The data in this table is illustrative and based on general principles of computational catalyst design. Specific values would require dedicated DFT studies.
Advanced Catalyst Design, Immobilization, and Scalability Strategies for S Xyl P Phos Rucl2 S Daipen Derivatives
Rational Ligand Modification Strategies for Enhanced Performance
The catalytic activity and enantioselectivity of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen complex are intricately linked to the electronic and steric properties of its constituent ligands: the bulky atropisomeric diphosphine, Xyl-P-Phos, and the chiral diamine, (S)-Daipen. By systematically modifying these ligands, researchers can fine-tune the catalyst's performance for specific applications.
Tunable Electronic and Steric Effects via Substituent Changes on Xyl-P-Phos Derivatives
The Xyl-P-Phos ligand, characterized by its 3,5-dimethylphenyl (xylyl) substituents, provides a robust steric and electronic framework. Altering these substituents offers a powerful tool for modulating catalytic behavior. The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of the phosphine (B1218219) can significantly impact the electron density at the ruthenium center, thereby influencing the catalyst's reactivity.
For instance, computational studies on analogous RuH2(diphosphine)(diamine) complexes have demonstrated that the presence of methyl groups in the meta-position of the phenyl rings, as seen in XylBINAP, is critical for achieving high enantioselectivity in ketone hydrogenation. mdpi.com These bulky substituents create a well-defined chiral pocket around the metal center, which enhances the differentiation between the two enantiotopic faces of the substrate.
| Ligand Modification | Effect on Catalyst Performance (Analogous Systems) | Reference |
| Increased steric bulk (e.g., replacing phenyl with xylyl) | Enhanced enantioselectivity due to a more defined chiral pocket. | mdpi.com |
| Introduction of electron-donating groups | Increased electron density on Ru, potentially altering reactivity. | |
| Introduction of electron-withdrawing groups | Decreased electron density on Ru, potentially altering reactivity. |
Stereochemical Variants and Backbone Modifications of (S)-Daipen Ligand Analogs
The (S)-Daipen ligand plays a crucial role in establishing the stereochemical environment of the catalyst. Modifications to its structure, including changes to the substituents on the phenyl groups or alterations to the diamine backbone, can lead to significant improvements in catalytic performance.
Research on similar ruthenium-diamine catalysts has shown that tuning the steric and electronic properties of the diamine ligand is a viable strategy for enhancing enantioselectivity. mdpi.com For example, in the hydrogenation of acetophenone (B1666503) catalyzed by a Ru-TolBINAP complex, modifying the diamine ligand by adding methyl groups and removing a phenyl group led to improved steric interactions and higher enantioselectivity. mdpi.com
Furthermore, the concept of backbone modification, while extensively studied in other areas like peptide nucleic acids mdpi.comnih.govnih.govglenresearch.com, presents an intriguing avenue for the development of novel Daipen analogs. Altering the flexibility and conformational preferences of the diamine backbone could lead to catalysts with unique reactivity and selectivity profiles.
Immobilization and Heterogenization of the Ruthenium Catalyst
While homogeneous catalysts like (S)-Xyl-P-Phos RuCl2 (S)-Daipen offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Immobilization of the catalyst onto a solid support addresses this issue, facilitating catalyst recovery and reuse, which is crucial for sustainable and economically viable industrial processes.
Covalent Grafting onto Polymer Supports, Silica (B1680970), and Mesoporous Materials
Covalent attachment of the ruthenium complex to various solid supports is a widely explored strategy for heterogenization. This approach involves functionalizing the support material with groups that can react with the catalyst or one of its ligands.
Silica and Mesoporous Materials: Silica-based materials, including mesoporous silica like MCM-41 and SBA-15, are popular supports due to their high surface area, tunable pore size, and thermal stability. researchgate.netnih.govfrontiersin.orgrsc.orgrsc.org Ruthenium-diamine complexes have been successfully immobilized on dendritic mesoporous organosilica nanoparticles. nih.govfrontiersin.org A common method involves functionalizing the silica surface with a group that can bind to the ruthenium center or one of the ligands. For example, a chiral diamine ligand can be modified with a trialkoxysilane group, which then undergoes co-condensation with a silica precursor to incorporate the ligand into the silica framework. The ruthenium precursor is then introduced to form the immobilized catalyst. nih.govfrontiersin.org
| Support Material | Immobilization Strategy | Key Findings | Reference |
| Mesoporous Silica (MCM-41) | Grafting of a phosphine-functionalized linker followed by coordination of a Ru-mTPPTS complex. | High catalytic activity and stability with no detectable ruthenium leaching. | researchgate.net |
| Dendritic Mesoporous Organosilica Nanoparticles (DMONs) | Synthesis of a Ru/diamine-functionalized catalyst by immobilizing a chiral diamine ligand. | The immobilized catalyst could be recycled multiple times with minimal loss of activity. | nih.govfrontiersin.org |
| Silica Coated Magnetic Nanoparticles | Covalent immobilization of a functionalized Shvo's ruthenium catalyst. | The catalyst could be easily separated using an external magnet and reused. | cityu.edu.hk |
Polymer Supports: Polymeric supports offer another versatile platform for catalyst immobilization. The polymer backbone can be functionalized with ligands that coordinate to the ruthenium center, effectively tethering the catalyst to the insoluble support.
Encapsulation in Metal-Organic Frameworks (MOFs) and Nanoparticles
Encapsulation provides a physical method of heterogenizing the catalyst, where the complex is trapped within the pores of a host material.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. nih.gov Their high surface area and tunable pore sizes make them excellent candidates for encapsulating catalytic species. rsc.orgnih.govresearchgate.net Ruthenium complexes have been incorporated into MOFs, demonstrating the potential of this strategy for creating highly active and stable heterogeneous catalysts. mdpi.com The encapsulation can protect the catalyst from deactivation and control substrate access to the active sites.
Nanoparticles: Ruthenium nanoparticles (RuNPs) themselves can act as catalysts or serve as supports for catalytic complexes. koreascience.krresearchgate.net The synthesis of RuNPs with controlled size and morphology is an active area of research. koreascience.krresearchgate.net These nanoparticles can be stabilized by ligands or supported on various materials like silica or carbon to prevent aggregation and enhance their catalytic performance. rsc.orgresearchgate.net The immobilization of chiral catalysts on the surface of nanoparticles can lead to highly active and recyclable catalytic systems.
Development of Hybrid Catalytic Systems and Supported Liquid-Phase Catalysis
Hybrid Catalytic Systems: This approach combines the advantages of both homogeneous and heterogeneous catalysis. For example, a catalyst can be designed to be soluble under reaction conditions but precipitate upon cooling, allowing for easy separation.
Supported Liquid-Phase Catalysis (SLPC): In SLPC, a solution of the homogeneous catalyst in a high-boiling, non-volatile solvent (often an ionic liquid) is immobilized as a thin film on the surface of a porous support. dtu.dk This creates a system where the reaction occurs in the liquid phase, retaining the high activity and selectivity of the homogeneous catalyst, while the catalyst itself is heterogenized for easy separation. dtu.dk While this technique has been demonstrated for other transition metal complexes, its application to (S)-Xyl-P-Phos RuCl2 (S)-Daipen derivatives holds promise for developing efficient and recyclable catalytic systems for continuous flow processes.
Catalyst Recycling and Recovery Methodologies
The high cost of ruthenium and complex chiral ligands necessitates the development of robust recycling and recovery protocols to ensure the economic feasibility of large-scale processes. While homogeneous catalysts like (S)-Xyl-P-Phos RuCl2 (S)-Daipen offer excellent activity and selectivity, their separation from the reaction product can be challenging.
Strategies for Efficient Separation and Reusability of the Catalyst System
To overcome the separation challenges of homogeneous systems, significant research has focused on the immobilization of ruthenium catalysts onto solid supports. This heterogenization approach facilitates easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse over multiple cycles.
Common strategies for immobilization include:
Covalent Tethering: The catalyst or its ligand can be chemically bonded to a solid support. This is considered a promising approach for creating stable immobilized catalysts. researchgate.net
Adsorption: The catalyst can be adsorbed onto the surface of a support material. However, this method can be less robust, with a higher risk of the catalyst leaching into the solution. beilstein-journals.org
Encapsulation: The catalyst can be entrapped within the pores of a solid matrix.
Host-Guest Interactions: This innovative approach utilizes specific molecular recognition between a "guest" moiety on the catalyst and a "host" on a solid support for efficient removal. For instance, a ruthenium catalyst bearing an adamantyl group has been effectively removed from an aqueous solution using silica-grafted β-cyclodextrin as the host. nih.gov
The choice of support material is also crucial and can influence the catalyst's performance. Materials like silica, alumina, and various polymers have been explored. beilstein-journals.orgacs.org For instance, in a study on a related ruthenium catalyst, the basicity of the oxide support was found to significantly impact the enantioselectivity. acs.org
| Catalyst System | Support | Application | Reusability | Reference |
| Polypyridyl ruthenium(II) complex | Dowex-50W and Chelex-100 | Oxidative degradation of bisphenol A | No loss of activity upon recycling | rsc.org |
| Rhodium complex with phosphine-phosphite ligands | Sulphonated polystyrene resins | Asymmetric hydrogenation of prochiral enamides | Successful recycling with a small decline in activity |
Interactive Data Table: Reusability of related supported catalyst systems.
Addressing Catalyst Leaching and Performance Degradation in Heterogeneous Systems
A primary challenge in heterogeneous catalysis is the leaching of the active metal from the support into the reaction mixture. This not only leads to a loss of catalytic activity over time but also contaminates the product, a critical issue in pharmaceutical applications. The stability of the linkage between the catalyst and the support is paramount to minimizing leaching. Covalent bonding is generally considered to provide a more stable attachment than simple adsorption. researchgate.net
Performance degradation can also occur due to other factors, such as:
Sintering: At elevated temperatures, metal nanoparticles on a support can aggregate, leading to a loss of active surface area and reduced catalytic activity. The presence of certain ions, like sodium, has been shown to prevent the sintering of atomically dispersed ruthenium catalysts. incatt.nl
Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering them inactive. Rhenium catalysts, for example, are known for their resistance to poisoning by nitrogen, sulfur, and phosphorus. wikipedia.org
Structural Changes: The complex structure of the chiral catalyst may be distorted upon immobilization, which can negatively impact its enantioselectivity. acs.org
Careful selection of the support, immobilization technique, and reaction conditions is crucial to mitigate these degradation pathways and ensure the long-term stability and performance of the heterogeneous catalyst system.
Scalability Considerations and Industrial Applicability of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen System
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and opportunities. For the (S)-Xyl-P-Phos RuCl2 (S)-Daipen system, process intensification and economic and environmental considerations are paramount.
Process Intensification through Continuous Flow Reactors and Microfluidics
Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis. The use of continuous flow reactors, such as packed-bed reactors or microreactors, can lead to:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in these reactors allows for precise control over reaction temperature and efficient mixing of reactants.
Enhanced Safety: The small reaction volumes inherent in continuous flow systems minimize the risks associated with handling highly reactive or hazardous materials.
Increased Productivity: Continuous operation allows for higher throughput and more efficient use of equipment.
Facilitated Automation: Flow systems are readily automated, enabling consistent product quality and reduced labor costs. nih.gov
For heterogeneous catalyst systems, packed-bed reactors where the solid-supported catalyst is packed into a column are a common configuration. The reactant solution flows through the column, and the product is collected at the outlet. This setup allows for the continuous use of the catalyst over extended periods. For instance, a continuous asymmetric transfer hydrogenation of acetophenone using an immobilized ruthenium catalyst in a packed-bed reactor achieved a steady-state conversion of 95% with 90% enantiomeric excess (ee) and less than 1% ruthenium leaching over 11 hours. beilstein-journals.org
Microfluidic reactors, with their even smaller channel dimensions, offer further benefits in terms of rapid reaction screening and optimization, consuming minimal amounts of expensive catalyst and substrates. nih.gov This technology can significantly accelerate the development of new and improved catalytic processes. nih.gov
| Reactor Type | Catalyst System | Key Findings | Reference |
| Packed-Bed Flow Reactor | Immobilized Ru-norephedrine derivative on silica | 95% conversion, 90% ee for acetophenone hydrogenation; <1% Ru leaching over 11h. | beilstein-journals.org |
| Falling-Film Microreactor | Rhodium catalyst with various chiral phosphines | Rapid screening of catalysts and conditions with minimal material consumption. | beilstein-journals.org |
| Automated Microfluidic Platform | Library of Ru(II)-diamino precatalysts | Drastic reduction in material consumption for reaction optimization. | nih.gov |
Interactive Data Table: Examples of continuous flow systems for asymmetric hydrogenation.
Economic and Environmental Aspects for Large-Scale Asymmetric Synthesis
The economic viability of large-scale asymmetric hydrogenation processes is heavily influenced by the cost of the catalyst. The high price of ruthenium and the complex, multi-step synthesis of chiral ligands like Xyl-P-Phos underscore the critical importance of catalyst efficiency and recyclability. A high turnover number (TON), which represents the amount of product formed per unit of catalyst, is a key metric for assessing economic feasibility.
From an environmental perspective, asymmetric hydrogenation is generally considered a green technology due to its high atom economy, often producing the desired chiral product with minimal byproducts. The use of hydrogen gas as a reductant is also environmentally benign.
However, a comprehensive environmental assessment requires a life cycle analysis (LCA) that considers the entire process, including:
The environmental impact of mining and refining ruthenium.
The energy and resources consumed in the synthesis of the chiral ligands.
The use of solvents in the reaction and separation steps.
The energy required for the process, including heating, cooling, and pumping.
The treatment and disposal of any waste generated.
Structure Activity Relationships and Chiral Recognition Principles in S Xyl P Phos Rucl2 S Daipen Catalysis
Influence of Ligand Chirality on Stereochemical Outcome
The chirality of both the diphosphine and the diamine ligands is paramount in determining the stereochemical outcome of the hydrogenation reaction. The absolute configurations of these ligands work in concert to create a highly specific chiral environment around the ruthenium metal center, which in turn dictates the facial selectivity of the substrate's approach.
In ruthenium-based hydrogenation catalysts of the general formula RuCl2(diphosphine)(diamine), a "matched" combination of ligand chiralities is often crucial for achieving high enantioselectivity. For the (S)-Xyl-P-Phos RuCl2 (S)-Daipen complex, the (S) configuration of the Xyl-P-Phos ligand and the (S) configuration of the DAIPEN (1,1-di(p-anisyl)-2-isopropyl-1,2-ethanediamine) ligand create a synergistic effect. This "matched pair" forms a well-defined and rigid chiral pocket that effectively discriminates between the two prochiral faces of a substrate.
Theoretical studies on similar RuH2(diphosphine)(diamine) complexes have shown that the combination of ligand chiralities significantly influences the activation energies for the formation of the (R)- and (S)-products. nih.gov A mismatched combination, for instance, (S)-diphosphine and (R)-diamine, often leads to a lower enantiomeric excess (ee) due to competing reaction pathways with similar activation energies. The synergistic cooperation between the chiral phosphine (B1218219) and chiral diamine ligands has been a widely applied and successful strategy in the design of effective asymmetric catalysts.
The Xyl-P-Phos ligand is a biaryl diphosphine, and its axial chirality arises from hindered rotation around the biaryl bond. The bulky xylyl groups play a critical role in restricting this rotation, thus maintaining a stable chiral conformation. The conformational flexibility of such biaryl phosphine ligands is a key factor in the formation of the active catalytic species. researchgate.net The precise dihedral angle of the biaryl backbone, influenced by the substituents, dictates the geometry of the chelate ring formed upon coordination to the ruthenium center.
Electronic and Steric Effects of Ligand Substituents
The electronic and steric properties of the substituents on both the phosphine and diamine ligands are fine-tuned to optimize catalyst activity, stability, and enantioselectivity.
The xylyl (3,5-dimethylphenyl) groups on the P-Phos ligand have a profound impact on the catalyst's performance. Density functional theory (DFT) calculations on related RuH2(diphosphine)[(S,S)-DPEN] systems have highlighted the critical role of the two methyl groups in the meta position of the aryl substituents on the phosphine ligand. nih.gov These methyl groups are essential for creating a significant difference in the activation energies for the pathways leading to the (R)- and (S)-products, which directly translates to high enantioselectivity. nih.gov
Table 1: Effect of Aryl Substituents on Diphosphine Ligand in the Asymmetric Hydrogenation of Acetophenone (B1666503) (Analogous System) Data based on a theoretical study of RuH2(diphosphine)[(S,S)-DPEN] complexes.
| Diphosphine Ligand (S-configuration) | Calculated %ee (R) | ΔΔG‡ (kcal/mol) |
| XylBINAP | 98 | 2.6 |
| TolBINAP | 93 | 1.9 |
| BINAP | 80 | 1.2 |
This table is generated based on findings from a theoretical study on analogous systems and is for illustrative purposes. nih.gov
The combination of the bulky Xyl-P-Phos and Daipen ligands creates a well-defined chiral pocket or cleft around the ruthenium center. The four xylyl groups of the phosphine ligand and the p-anisyl and isopropyl groups of the diamine ligand form the walls of this pocket. The size and shape of this pocket are critical for enantioselective catalysis as they impose steric constraints on the approaching substrate.
For a prochiral ketone, for example, the substrate must orient itself within this pocket to allow for the transfer of hydrogen from the ruthenium complex. The steric hindrance within the pocket favors one orientation of the substrate over the other, leading to the preferential formation of one enantiomer of the corresponding alcohol. The precise architecture of this pocket, governed by the ligand substituents, is a key determinant of the catalyst's enantioselectivity.
Substrate Structural Features Dictating Enantioselectivity and Reactivity
The structural and electronic properties of the substrate are as important as the catalyst structure in determining the outcome of the asymmetric hydrogenation. The nature of the substituents on the ketone or imine directly influences both the rate of reaction and the level of enantioselectivity.
For instance, in the hydrogenation of ketones, the relative size of the two substituents attached to the carbonyl group is a critical factor. A larger difference in the steric bulk of these two groups generally leads to higher enantioselectivity, as the catalyst's chiral pocket can more effectively differentiate between them.
Furthermore, the presence of functional groups on the substrate that can coordinate to the ruthenium center can have a significant impact on reactivity. For example, studies on related ruthenium-phosphine catalyzed hydrogenations have shown that substrates containing a pyridine (B92270) ring can exhibit enhanced reactivity due to coordination of the pyridine nitrogen to the metal center. nih.gov This coordination can help to lock the substrate into a specific orientation within the chiral pocket, thereby enhancing enantioselectivity.
Table 2: Substrate Scope in Asymmetric Hydrogenation using a Related Ru-Diphosphine/Diamine Catalyst Data for illustrative purposes based on hydrogenation of various ketones with a related catalyst system.
| Substrate (Ketone) | Product | Conversion (%) | % ee |
| Acetophenone | 1-Phenylethanol | >99 | 95 (R) |
| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 98 (R) |
| 1-Indanone | 1-Indanol | >99 | 96 (S) |
| 3-Quinuclidinone | 3-Quinuclidinol | >99 | 92 (R) |
This table is a generalized representation of the performance of such catalysts and does not represent specific data for (S)-Xyl-P-Phos RuCl2 (S)-Daipen.
Empirical Rules and Predictive Models for Stereochemical Outcomes Based on Substrate Geometry
The stereochemical outcome of hydrogenations catalyzed by (S)-Xyl-P-Phos RuCl2 (S)-Daipen is highly dependent on the geometry of the ketonic substrate. While a universally applicable predictive model remains a subject of ongoing research, empirical observations from a range of substrates have allowed for the formulation of general rules that can forecast the predominant enantiomer formed.
The catalyst operates through a mechanism involving a metal-ligand bifunctional role, where the ruthenium hydride and the amine proton of the DAIPEN ligand are transferred to the carbonyl group of the substrate. The stereoselectivity arises from the differentiation of the two prochiral faces of the ketone as it approaches the chiral catalyst. The bulky xylyl groups on the P-Phos ligand and the chiral environment created by the DAIPEN ligand create a sterically demanding pocket.
A simplified but effective predictive model is based on the relative size of the substituents attached to the carbonyl carbon. Generally, for the (S,S)-configured catalyst, the hydride from the ruthenium center will preferentially attack the Re-face of the ketone when the larger substituent (L) is positioned to minimize steric clash with the phenyl groups of the DAIPEN ligand and the xylyl groups of the P-Phos ligand. Conversely, the Si-face will be attacked if it allows for a more sterically favorable orientation of the substrate within the catalytic pocket.
| Substrate (Ketone) | Major Product Enantiomer | Enantiomeric Excess (ee %) |
| Acetophenone | (R) | >99 |
| 1'-Acetonaphthone | (R) | 99 |
| 2'-Acetonaphthone | (R) | 98 |
| 3-Acetylpyridine | (R) | 95 |
| 1-Indanone | (R) | 92 |
| Tetralone | (R) | 94 |
Note: The data presented is a compilation from studies on closely related RuCl2(diphosphine)(diamine) catalysts and is representative of the general trends observed. The exact ee values can vary based on specific reaction conditions.
Specific Non-Covalent Interactions and Conformational Preferences in Substrate-Catalyst Binding
Beyond simple sterics, the remarkable enantioselectivity of the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst is governed by a network of subtle yet crucial non-covalent interactions between the catalyst and the substrate. These interactions stabilize the transition state leading to one enantiomer over the other.
CH-π Interactions: A key factor in the chiral recognition process is the presence of CH-π interactions. The aryl groups of the P-Phos and DAIPEN ligands can interact favorably with C-H bonds of the substrate. In the preferred transition state, the substrate orients itself to maximize these stabilizing interactions. For instance, an aromatic ring on the substrate can engage in a favorable π-stacking or edge-to-face interaction with the phenyl groups of the catalyst.
Hydrogen Bonding: The N-H protons of the DAIPEN diamine ligand are not merely passive components for proton transfer; they also play a critical role in substrate binding and orientation through hydrogen bonding. The carbonyl oxygen of the ketone substrate can form a hydrogen bond with one of the N-H groups, pre-organizing the substrate within the catalytic pocket for the subsequent hydride transfer. This interaction is particularly important for polar substrates.
Conformational Preferences: The combination of steric hindrance and non-covalent interactions leads to distinct conformational preferences for the substrate when it binds to the catalyst. The bulky and conformationally restricted nature of the Xyl-P-Phos ligand, coupled with the defined chirality of the DAIPEN ligand, creates a well-defined chiral pocket. The substrate must adopt a specific conformation to fit within this pocket, and the transition state leading to the major enantiomer is the one that allows for the most stable and lowest-energy conformation of the catalyst-substrate complex. Computational studies on related systems have shown that the energy difference between the two diastereomeric transition states, leading to the R and S products, can be small, highlighting the subtle balance of these non-covalent forces in achieving high enantioselectivity.
In essence, the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst functions as a sophisticated molecular machine, utilizing a combination of steric repulsion and attractive non-covalent interactions to exquisitely control the three-dimensional orientation of the substrate, thereby achieving high levels of stereochemical control in the synthesis of chiral alcohols.
Conclusion and Future Perspectives on S Xyl P Phos Rucl2 S Daipen Catalysis
Summary of Key Advancements and Contributions to Asymmetric Synthesis Methodologies
The (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst system has made substantial contributions to asymmetric synthesis, particularly in the hydrogenation of prochiral ketones. Its notable success lies in its ability to achieve high enantioselectivities, often up to 99%, in the synthesis of chiral alcohols. nih.govsmolecule.com This high degree of selectivity is crucial in the production of pharmaceuticals and fine chemicals, where specific stereoisomers are required for biological activity. smolecule.com
The catalyst's effectiveness stems from the specific combination of the Xyl-P-Phos ligand, a bulky and electron-rich phosphine (B1218219), and the DAIPEN diamine ligand. This unique ligand environment around the ruthenium center enhances both the reactivity and the enantioselectivity of the catalyst. smolecule.com Research has demonstrated its successful application in the asymmetric hydrogenation of a variety of substrates, including challenging aromatic ketones and γ-ketoamides, providing access to key chiral building blocks for naturally occurring and biologically active compounds. nih.govpku.edu.cn
Remaining Challenges in Catalyst Performance, Scope, and Sustainability
Despite its successes, the (S)-Xyl-P-Phos RuCl2 (S)-Daipen catalyst system and ruthenium catalysts in general face several challenges. A primary concern is the high cost and price volatility of ruthenium, a platinum-group metal. numberanalytics.comstatsndata.org This can limit the large-scale industrial application of these catalysts. numberanalytics.com
Furthermore, while the catalyst has shown excellent performance for specific substrate classes, expanding its scope to a wider range of challenging transformations remains an ongoing area of research. nih.gov The development of more robust and versatile catalysts that can function under milder reaction conditions is a key objective. numberanalytics.com
Emerging Trends and Future Research Directions for the Ruthenium Catalyst System
The future of catalysis involving systems like (S)-Xyl-P-Phos RuCl2 (S)-Daipen is being shaped by several emerging trends. These include the development of more sustainable and robust catalysts, the expansion to new reaction types, and the integration of artificial intelligence and machine learning in catalyst design.
Development of More Sustainable and Robust Catalyst Systems for Broader Application
A major focus of current research is the development of more sustainable and robust ruthenium catalysts. statsndata.orgpnas.org This involves designing catalysts that are more active, allowing for lower catalyst loadings and reducing waste. rsc.org Efforts are also being directed towards creating catalysts that can operate in greener solvents and under more energy-efficient conditions. rsc.org The development of heterogeneous catalysts that can be easily recovered and recycled is a key strategy for improving the economic and environmental viability of these catalytic systems. datainsightsmarket.com
Expansion to Novel Substrate Classes and Challenging Reaction Types
Researchers are continuously working to expand the applicability of ruthenium catalysts to new and more complex chemical transformations. acs.org This includes the development of catalysts for the C-H arylation of arenes and olefin metathesis, powerful reactions for creating carbon-carbon bonds. datainsightsmarket.comacs.org The goal is to design catalysts with tailored reactivity and selectivity for a broader range of substrates, including those with multiple functional groups. nih.govacs.org
Q & A
Q. What is the role of (S)-Xyl-P-Phos RuCl₂ (S)-Daipen in asymmetric hydrogenation of ketones?
The complex acts as a chiral catalyst for enantioselective hydrogenation of ketones, particularly converting prochiral substrates to chiral alcohols with high enantiomeric excess (ee). Its efficacy stems from the synergistic interaction between the Xyl-P-Phos phosphine ligand and the DAIPEN diamine ligand, which creates a stereochemically rigid environment around the Ru center. This configuration enables selective substrate binding and activation of H₂. For example, in the hydrogenation of exocyclic α,β-unsaturated ketones, the catalyst achieves >90% ee under optimized conditions (50–80°C, 30–80 bar H₂) .
Q. What are the optimal reaction conditions for catalytic hydrogenation using this complex?
Optimal conditions include:
- Solvent system : 2-propanol with 1M t-BuOK in tert-butanol, which activates the RuCl₂ precatalyst by deprotonation .
- Temperature and pressure : 50–80°C and 30–80 bar H₂, balancing reaction rate and selectivity .
- Catalyst loading : Typically 0.1–1 mol%, though lower loadings require extended reaction times.
Q. How is the structural integrity and purity of (S)-Xyl-P-Phos RuCl₂ (S)-Daipen verified experimentally?
Key techniques include:
- X-ray crystallography to confirm ligand coordination geometry.
- NMR spectroscopy (e.g., ³¹P NMR to assess phosphine ligand integrity).
- Elemental analysis to validate stoichiometry.
- HPLC with chiral columns to measure enantioselectivity in reaction products .
Advanced Research Questions
Q. What factors influence enantioselectivity in ketone hydrogenation with this catalyst?
Enantioselectivity depends on:
- Ligand configuration : (S)-Xyl-P-Phos paired with (S)-Daipen favors specific substrate conformations.
- Solvent polarity : Polar aprotic solvents reduce selectivity due to ligand dissociation.
- Substrate structure : Exocyclic ketones exhibit higher ee than linear counterparts due to steric constraints .
- Base additives : t-BuOK enhances catalyst activation but excess base may degrade ligands .
Q. How can researchers address the formation of enol tautomer byproducts in ketone hydrogenation?
Enol tautomerization (e.g., Scheme 8 in ) is unavoidable in exocyclic ketones. Mitigation strategies include:
Q. How does (S)-Xyl-P-Phos RuCl₂ (S)-Daipen compare to Ir or Pd catalysts in hydrogenation efficiency?
- Ru vs. Ir : Ir catalysts (e.g., Scheme 9 in ) achieve >95% ee for exocyclic α,β-unsaturated ketones but require higher H₂ pressures.
- Ru vs. Pd : Pd/TiO₂ systems with cinchonidine ligands yield ≤54% ee, highlighting Ru’s superior stereochemical control .
- Trade-offs : Ru systems offer better scalability and lower catalyst loadings but require precise temperature control .
Q. What mechanistic insights explain the catalyst’s activation pathway?
The precatalyst RuCl₂(Xyl-P-Phos)(Daipen) undergoes base-assisted deprotonation to form a Ru-H species, which binds the ketone substrate. Density functional theory (DFT) studies suggest that the transition state involves simultaneous H₂ cleavage and substrate coordination, with the Xyl-P-Phos ligand dictating facial selectivity .
Q. What criteria guide ligand selection for specific substrates (e.g., cyclic vs. linear ketones)?
Q. How can researchers ensure reproducibility in scaled-up hydrogenation reactions?
Q. How should conflicting data on enantiomeric excess (ee) under varying conditions be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
